molecular formula C14H30N4O2 B3047288 1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester CAS No. 137145-75-6

1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester

Cat. No. B3047288
Key on ui cas rn: 137145-75-6
M. Wt: 286.41 g/mol
InChI Key: CSKOCUPUEKOSOU-UHFFFAOYSA-N
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Patent
US06652834B2

Procedure details

A solution of t-butyl bromoacetate (25.3 g; 130 mmol) in CHCl3 (500 mL) (commercial product) was added dropwise in 7 h to a solution of 1,4,7,10-tetraazacyclododecane (112.3 g; 650 mmol) (commercial product) in CHCl3 (2 L) maintained under nitrogen at room temperature. After 14 h the solution was concentrated to 800 mL, washed with H2O, dried and evaporated to give the desired compound (39 g; 129 mmol). Yield 99%. GC: 92% (area %). K.F.: 0.42%. The 13C-NMR, MS and IR spectra were consistent with the structure.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
112.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[NH:10]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1>C(Cl)(Cl)Cl>[CH3:7][C:6]([O:5][C:3](=[O:4])[CH2:2][N:10]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
112.3 g
Type
reactant
Smiles
N1CCNCCNCCNCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 14 h the solution was concentrated to 800 mL
Duration
14 h
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(CN1CCNCCNCCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 129 mmol
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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